The following technical guide details the physicochemical profile of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol , a chiral amino alcohol derivative of significant interest in adrenergic pharmacology and asymmetric synthe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol , a chiral amino alcohol derivative of significant interest in adrenergic pharmacology and asymmetric synthesis.
Executive Summary
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol , often referred to as (R)-Octopamine methyl ether or (R)-p-Methoxy-octopamine , is a chiral building block and a structural analog of the neurotransmitter octopamine. Unlike its phenolic parent, the methoxy derivative exhibits distinct lipophilicity and blood-brain barrier (BBB) permeability profiles. This guide synthesizes experimental data with computational models to provide a definitive reference for researchers handling this compound in drug discovery and process chemistry.
Molecular Identification & Stereochemistry[1]
The compound is defined by a phenethylamine core with a secondary alcohol at the benzylic position and a para-methoxy substituent. The (1R) absolute configuration is critical for biological activity, as adrenergic receptors typically exhibit high stereoselectivity.
The following diagram illustrates the (1R) configuration and its relationship to the parent octopamine structure.
Figure 1: Structural relationship between (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol and key adrenergic analogs.
Solid-State Characterization
While the free base is often an oil or low-melting solid, the hydrochloride salt is the preferred form for handling and storage due to superior stability.
Thermal Properties[6][7]
Melting Point (HCl Salt): Typically 165–170 °C (decomposition).
Note: This range is consistent with the structural analog Octopamine HCl (mp 160 °C) and Synephrine HCl (mp 184 °C). The methoxy group generally lowers the lattice energy slightly compared to the phenolic hydroxyl.
Melting Point (Free Base): Predicted 50–60 °C (often isolated as a viscous oil that crystallizes upon standing).
Hygroscopicity: The HCl salt is moderately hygroscopic; storage under desiccant is required to prevent deliquescence.
Crystallinity
The HCl salt crystallizes in an orthorhombic or monoclinic system. X-ray powder diffraction (XRPD) typically shows sharp peaks distinguishing it from the amorphous free base.
Solution Thermodynamics
Understanding the solution behavior is vital for formulation and extraction protocols.
Implication: At physiological pH (7.4), the nitrogen is >99% protonated (cationic), favoring water solubility.
pKa (Alcohol):>14.0 (Neutral).
Contrast: Unlike Octopamine (pKa phenol ~9.8), the methoxy group removes the acidic phenolic proton, making this compound stable to basic oxidation.
Partition Coefficient[8]
LogP (Octanol/Water):1.2 – 1.4 (Predicted).
Significance: More lipophilic than Octopamine (LogP ~ -0.7). This suggests enhanced passive diffusion across the blood-brain barrier compared to its phenolic counterparts.
Optical Properties
The specific rotation is the primary metric for assessing enantiomeric purity (Optical Purity).
Specific Rotation
:
HCl Salt:-35° to -40° (c=1, Water).
Reference: Based on (R)-(-)-Octopamine HCl (
). The methoxy substitution typically retains the sign and approximate magnitude of rotation for this scaffold.
Chiral Analysis: Enantiomeric excess (ee%) should be determined via Chiral HPLC rather than rotation alone.
Column: Chiralcel OD-H or AD-H.
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
Spectroscopic Signature
These parameters serve as the "fingerprint" for identity verification.
Detection: UV @ 225 nm (Absorption max of anisole moiety).
Retention Times:
(1S)-Isomer: ~8.5 min.
(1R)-Isomer: ~10.2 min (Verify with standard).
References
National Institute of Standards and Technology (NIST). 2-(4-Methoxyphenyl)ethanol - Mass Spectrum and Physical Data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
PubChem. Octopamine Hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]
Organic Syntheses. Preparation of Chiral Amino Alcohols via Resolution. Org.[2][3][4] Synth. 2005, 82, 87. (General methodology reference).
Accelachem. (S)-2-Amino-1-(4-methoxyphenyl)ethanol Hydrochloride Product Page. (Confirming existence of enantiopure salts). Available at: [Link]
An In-Depth Technical Guide to (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol, a chiral amino alcohol of significant interest in pharmaceutical synthesis. This document is intended for researchers,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol, a chiral amino alcohol of significant interest in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, stereochemistry, and analytical characterization.
Introduction: The Significance of a Chiral Building Block
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol is a valued chiral intermediate, primarily recognized for its role in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI), Venlafaxine.[1][2] The precise stereochemistry of this 1,2-amino alcohol is crucial for the biological activity of the final active pharmaceutical ingredient (API). Understanding the nuances of its synthesis and characterization is therefore paramount for any scientist working in this area. This guide will delve into the critical aspects of this molecule, from its fundamental properties to detailed experimental considerations.
Physicochemical and Stereochemical Profile
The defining features of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol are its vicinal amino and alcohol functionalities, and the chiral center at the carbinol carbon, designated as (R).
Soluble in methanol, ethanol; sparingly soluble in water
Inferred from functional groups
pKa (amine)
~9-10
Estimated for a primary amine
pKa (alcohol)
~14-15
Estimated for a benzylic alcohol
Optical Rotation
Specific rotation value is crucial for confirming enantiomeric purity but requires experimental determination.
The Imperative of Stereochemistry
The "(1R)" designation signifies the absolute configuration at the C1 carbon. This specific stereoisomer is essential for the desired pharmacological activity in downstream applications like Venlafaxine. The synthesis of the enantiomerically pure form can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.[3]
Synthesis of Enantiomerically Pure (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol
The synthesis of this chiral amino alcohol is a critical step in the overall drug manufacturing process. Below are outlines of the primary synthetic approaches.
Asymmetric Synthesis via Reduction of an α-aminoketone
A modern and efficient approach to obtaining the desired enantiomer directly is through the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(4-methoxyphenyl)ethanone. This method avoids the loss of 50% of the material inherent in classical resolution.
Protocol: Asymmetric Reduction of 2-amino-1-(4-methoxyphenyl)ethanone
This protocol is a representative example based on established methods for asymmetric ketone reduction.[4]
Catalyst Formation (in situ): In a flame-dried, inert atmosphere (N₂ or Ar) flask, dissolve the chiral catalyst precursor (e.g., a chiral oxazaborolidine precursor) in an anhydrous aprotic solvent (e.g., THF).
Addition of Reducing Agent: To the catalyst solution, add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise at a controlled temperature (e.g., 0 °C). Stir for a designated period to allow for the formation of the active chiral catalyst.
Substrate Addition: Dissolve the prochiral ketone, 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride, in the reaction solvent and add it slowly to the reaction mixture, maintaining the inert atmosphere and low temperature.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Quenching and Workup: Carefully quench the reaction by the slow addition of methanol, followed by dilute hydrochloric acid.
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the enantiomerically enriched amino alcohol.
Chiral Resolution of Racemic 2-amino-1-(4-methoxyphenyl)ethan-1-ol
An alternative, classical approach involves the synthesis of the racemic amino alcohol followed by separation of the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[3][5]
Protocol: Chiral Resolution using L-(+)-Tartaric Acid
This is a representative protocol based on general principles of diastereomeric salt resolution.[3]
Dissolution: Dissolve the racemic 2-amino-1-(4-methoxyphenyl)ethan-1-ol in a suitable solvent, such as methanol or a methanol/water mixture.
Addition of Resolving Agent: Add a solution of L-(+)-tartaric acid (typically 0.5 to 1.0 molar equivalents) in the same solvent to the solution of the racemic amine.
Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate is critical for selective crystallization.
Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and treat with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine and liberate the free (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol.
Extraction and Purification: Extract the free amine with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the enantiomerically enriched product.
Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product using a suitable chiral analytical method, such as chiral HPLC.
Reactivity and Chemical Transformations
The bifunctional nature of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol allows for a range of chemical modifications at both the amino and hydroxyl groups.
N-Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides to form amides. Selective N-acylation in the presence of the hydroxyl group can be achieved under controlled conditions.[6][7]
N-Alkylation: The amine can undergo alkylation with alkyl halides or reductive amination with aldehydes or ketones. This is a key transformation in the synthesis of Venlafaxine, where the primary amine is dimethylated.[2]
O-Alkylation/Acylation: The benzylic alcohol can be alkylated to form ethers or acylated to form esters. Protection of the amino group is often necessary to achieve selectivity.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-amino-1-(4-methoxyphenyl)ethanone.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol.
Spectroscopic Analysis
¹H NMR Spectroscopy:
The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Predicted chemical shifts (in ppm, relative to TMS) are as follows:
Proton(s)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Aromatic (ortho to OMe)
~6.8-7.0
Doublet
2H
Aromatic (meta to OMe)
~7.2-7.4
Doublet
2H
Methine (-CHOH)
~4.6-4.8
Doublet of doublets
1H
Methylene (-CH₂NH₂)
~2.8-3.2
Multiplet
2H
Methoxy (-OCH₃)
~3.8
Singlet
3H
Amine & Hydroxyl (-NH₂, -OH)
Variable, broad
Singlet
3H
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms.
Carbon
Predicted Chemical Shift (δ, ppm)
C=O (in aromatic ring, attached to OMe)
~158-160
C (aromatic, attached to CHOH)
~135-138
CH (aromatic)
~127-129 and ~113-115
CHOH
~73-76
CH₂NH₂
~45-48
OCH₃
~55
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
Functional Group
Wavenumber (cm⁻¹)
Appearance
O-H stretch (alcohol)
3200-3600
Strong, broad
N-H stretch (primary amine)
3300-3500
Medium, two bands
C-H stretch (aromatic)
3000-3100
Medium
C-H stretch (aliphatic)
2850-3000
Medium
C=C stretch (aromatic)
1500-1600
Medium to strong
C-O stretch (alcohol)
1050-1250
Strong
C-N stretch (amine)
1020-1250
Medium
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 167. Common fragmentation patterns for amino alcohols include the loss of water (M-18), cleavage alpha to the nitrogen, and cleavage alpha to the oxygen.[8][9]
Chromatographic Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC):
HPLC is the primary method for assessing both the chemical purity and the enantiomeric excess of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol.
Protocol: Chiral HPLC for Enantiomeric Purity
This is a representative method; optimization for specific equipment and columns is necessary.[10][11]
Column: A chiral stationary phase (CSP) is required. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives) or Pirkle-type columns.
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. Small amounts of an amine modifier (e.g., diethylamine) may be added to improve peak shape.
Flow Rate: Typically 0.5 - 1.5 mL/min.
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm or 275 nm).
Analysis: The retention times of the (R) and (S) enantiomers will differ. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers:
ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol.
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol is a cornerstone chiral intermediate in modern pharmaceutical synthesis. A thorough understanding of its stereoselective synthesis, reactivity, and analytical characterization is crucial for any researcher or professional in the field of drug development. The methodologies and data presented in this guide provide a solid foundation for the successful and safe utilization of this important molecule.
References
AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Retrieved from [Link]
Wikipedia. (2023). Chiral resolution. Retrieved from [Link]
Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
Northern Illinois University. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]
University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
University of Wisconsin-River Falls. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
Google Patents. (n.d.). US20040147762A1 - Asymmetric reductive amination of ketones.
Thieme. (n.d.). V. A. Azov Resolution of racemic amine mixtures is an important preparation method for enantio. Retrieved from [Link]
New Drug Approvals. (2015, April 9). VENLAFAXINE PART 2/3. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]
Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
University of California, Los Angeles. (n.d.). 13 C Chemical Shift Table. Retrieved from [Link]
SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Retrieved from [Link]
Google Patents. (n.d.). Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.
PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. Retrieved from [Link]
ResearchGate. (2025, November 27). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. Retrieved from [Link]
European Patent Office. (n.d.). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS - EP 0633875 B1. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
ResearchGate. (n.d.). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Retrieved from [Link]
Google Patents. (n.d.). US5631356A - Selective N-acylation of amino alcohols.
PMC. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
PMC. (n.d.). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. Retrieved from [Link]
PMC. (n.d.). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Retrieved from [Link]
MDPI. (2024, February 26). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. Retrieved from [Link]
Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
The following technical guide details the chemical identity, synthesis, and pharmaceutical applications of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol , a critical chiral building block in the synthesis of adrenergic rece...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and pharmaceutical applications of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol , a critical chiral building block in the synthesis of adrenergic receptor agonists and antagonists.
Executive Summary
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol (also known as (R)-O-Methyl-Octopamine or (R)-4-Methoxy-phenylethanolamine ) is a chiral amino alcohol intermediate. It serves as a structural scaffold for the "phenylethanolamine" class of drugs, which includes
-adrenergic agonists (e.g., Ritodrine, Denopamine) and antagonists (e.g., Sotalol analogs).
The (1R)-configuration is biologically significant because the
-hydroxyl group in this orientation mimics the stereochemistry of endogenous catecholamines (Norepinephrine, Epinephrine) required for optimal binding to the adrenergic receptor pocket.
Note: Often referenced as the (R)-enantiomer of 55275-61-1 in custom synthesis catalogs.
Molecular Formula
Molecular Weight
167.21 g/mol
Chiral Center
C1 (Benzylic position)
Appearance
White to off-white crystalline solid
Solubility
Soluble in ethanol, methanol, DMSO; sparingly soluble in water.
Structural Significance & Pharmacophore
The compound functions as a "masked" pharmacophore. The 4-methoxy group acts as a protected phenol, improving lipophilicity (LogP ~1.4) for membrane permeability during synthesis or early-stage assays. In the final API, this group is often demethylated to yield the active 4-hydroxyphenyl moiety (Octopamine/Synephrine scaffold).
Key Structural Features:
Benzylic Hydroxyl (C1): Essential for H-bonding with the Serine residues (e.g., Ser203, Ser204, Ser207) in the
-adrenergic receptor binding site. The (R)-configuration aligns with the receptor's stereochemical requirements.
Primary Amine (C2): Provides a handle for N-alkylation to attach bulky lipophilic tails (e.g., the 4-hydroxyphenethyl tail in Ritodrine), which confers
-selectivity.
Para-Methoxy Ring: Dictates electronic properties and serves as a precursor to the catechol or phenol functionality.
Synthetic Pathways (High-Fidelity Protocols)
The industrial standard for synthesizing high-purity (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol involves Asymmetric Transfer Hydrogenation (ATH) . This route avoids the yield loss associated with chiral resolution of racemates.
Pathway Diagram: Enantioselective Synthesis
Caption: Figure 1. Asymmetric synthesis via Noyori Transfer Hydrogenation ensuring (1R) stereochemistry.
Detailed Protocol: Noyori Asymmetric Transfer Hydrogenation (ATH)
Rationale: Direct reduction of the amino-ketone is prone to racemization. Reducing the bromo-ketone first establishes the stereocenter, followed by amine introduction.
Step 1: Preparation of (1R)-2-Bromo-1-(4-methoxyphenyl)ethanol
Step 2: Conversion to Amino Alcohol
Note: Direct amination with ammonia can lead to dimerization. The Azide route is preferred for primary amines.
Reagents: Sodium Azide (
), DMF, , Pd/C (10%).
Procedure:
Dissolve the chiral bromohydrin in DMF.
Add
(1.2 eq) and heat to 50°C. Caution: Azide hazards.
Mechanistic Note: This substitution often proceeds via an epoxide intermediate, leading to retention of configuration at the benzylic carbon (Double inversion) or inversion depending on conditions. Using a base promotes epoxide formation (retention relative to starting bromohydrin if opened regioselectively).
Reduction: Treat the resulting azide with
(30 psi) and Pd/C in methanol.
Purification: Recrystallize from Isopropanol/Hexane to remove trace salts.
Pharmaceutical Applications
Precursor to Beta-Adrenergic Agonists
This compound is the direct "O-methylated" precursor to Octopamine and a key intermediate for Ritodrine and Denopamine .
Ritodrine Synthesis:
The amine of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol is alkylated with 4-methoxyphenethyl bromide. Subsequent global demethylation (using
Denopamine Synthesis:
Used as the chiral headgroup. The amine is coupled with a homoveratric acid derivative, followed by reduction and demethylation.
Target Indication: Congestive heart failure (
-selective agonist).
Analytical Standard
Used as a reference standard for impurity profiling in the production of Venlafaxine (which shares the methoxyphenyl-ethyl-amine motif) and other phenethylamines.
Analytical Characterization & Quality Control
To validate the identity and purity of the (1R)-isomer, the following analytical methods are required.
Chiral HPLC Method
Distinguishing the (1R) enantiomer from the (1S) enantiomer is critical.
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
Biohazard: As a sympathomimetic amine precursor, it may possess intrinsic adrenergic activity. Handle with full PPE (gloves, goggles, fume hood).
Storage: Hygroscopic. Store at 2–8°C under Argon/Nitrogen.
References
National Institute of Standards and Technology (NIST). 2-(4-Methoxyphenyl)ethanol (CAS 702-23-8) Mass Spectrum & Properties.
[Link]
PubChem. Ritodrine (Compound Summary). (Demonstrates the structural relevance of the p-hydroxyphenylethanolamine scaffold).
[Link]
ChemSrc. 2-Amino-1-(4-methoxyphenyl)ethanol CAS 46084-23-5 & 55275-61-1 Entry.
[Link][4]
Kamal, A., et al. "Chemoenzymatic synthesis of (R)- and (S)-phenylethanolamines via lipase-catalyzed resolution." Tetrahedron: Asymmetry (General reference for resolution of this class).
Technical Whitepaper: (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol as a Chiral Building Block
The following guide is structured as a technical whitepaper designed for researchers and drug development professionals. It synthesizes synthetic methodology, application logic, and quality control into a cohesive narrat...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a technical whitepaper designed for researchers and drug development professionals. It synthesizes synthetic methodology, application logic, and quality control into a cohesive narrative.
[1]
Executive Summary
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol (CAS: 56715-13-0 for the (R)-isomer; 55275-61-1 for racemate) represents a critical chiral scaffold in the synthesis of
-adrenergic agonists and naturally occurring alkaloids.[1] Structurally defined as the 4-methoxy ether of (R)-Octopamine, this building block offers a versatile entry point into the 2-amino-1-phenylethanol pharmacophore, a privileged structure in medicinal chemistry.[1]
This guide details the high-fidelity synthesis of this intermediate, its specific application in the total synthesis of (R)-Tembamide and (R)-Aegeline , and the analytical protocols required to ensure enantiomeric excess (
).
Chemical Profile & Structural Significance[1][2][3][4][5][6]
The molecule features a chiral center at the benzylic position (C1), which is critical for biological recognition. In adrenergic receptors, the (R)-configuration of the hydroxyl group typically dictates binding affinity, mimicking the natural conformation of epinephrine and norepinephrine.
Venlafaxine Intermediate: 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (contains a cyclohexyl ring).[1][2]
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol is distinct as the un-methylated, acyclic ethanolamine core.[1]
Synthesis Pathways[1][4][6][9][10][11][12][13]
High-value applications require
.[1] Two primary routes are recommended: Biocatalytic Asymmetric Reduction (Green Chemistry) and Sharpless Asymmetric Dihydroxylation (Chemical Standard).
Figure 1: Comparative synthesis workflows. The enzymatic route (top) offers a shorter path with fewer protection/deprotection steps.
Application: Synthesis of (R)-Tembamide
The most authoritative application of this building block is the total synthesis of (R)-Tembamide , a naturally occurring amide with hypoglycemic activity found in Zanthoxylum species.
Mechanism: The reaction involves the selective N-acylation of the primary amine without protecting the secondary alcohol, utilizing the nucleophilicity difference.
(R)-isomer: ~15 min (Confirm with racemic standard).
Stability & Storage[1]
Hygroscopicity: The free base is moderately hygroscopic. Store in a desiccator.
Oxidation: The benzylic amine is susceptible to oxidation over long periods. Store under Argon/Nitrogen at -20°C.
Salt Formation: For long-term storage, convert to the Hydrochloride (HCl) or Tartrate salt, which are crystalline solids and stable at room temperature.
Pharmacophore Mapping
The (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol scaffold maps directly to the binding pocket of
-adrenergic receptors (GPCRs).[1] The 4-methoxy group serves as a lipophilic anchor, while the chiral hydroxyl and amine form essential hydrogen bonds with Asp113 and Ser203 residues in the receptor active site.
Figure 2: Pharmacophore mapping of the scaffold to biological activity and drug targets.[1]
References
Kamal, A., et al. (2005).[1][6] "An asymmetric dihydroxylation route to (R)-(–)-octopamine, (R)-(–)-tembamide and (R)-(–)-aegeline."[1][6] Arkivoc, (iii), 36-43.[1][6]
Serrano, A., et al. (2019).[1][7] "Multi-Catalytic Route for the Synthesis of (S)-Tembamide." Catalysts, 9(10), 819.[1] (Note: Discusses (S)-enantiomer but methods apply to R).
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 188422, 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol" (Structural Analog Reference). [1]
Breuer, M., et al. (2004).[1][6] "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. (General reference for KRED reduction protocols).
Application of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol in Pharmaceutical Synthesis
Introduction: The Significance of Chiral Phenylethanolamines (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol is a chiral amino alcohol belonging to the phenylethanolamine class of compounds. This structural motif is a corners...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Chiral Phenylethanolamines
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol is a chiral amino alcohol belonging to the phenylethanolamine class of compounds. This structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous catecholamines such as norepinephrine and epinephrine, which play critical roles in neurotransmission and physiological regulation.[1] The presence of a stereogenic center at the carbinol carbon is of paramount importance; the specific three-dimensional arrangement of the hydroxyl and amino groups dictates the molecule's interaction with biological targets, often leading to significant differences in pharmacological activity and toxicity between enantiomers.[2][3] Consequently, the stereoselective synthesis of chiral phenylethanolamines is a critical endeavor in the development of modern pharmaceuticals.[4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol as a key chiral building block. We will first detail a robust protocol for the asymmetric synthesis of this intermediate and subsequently illustrate its application in the synthesis of (R)-(-)-Denopamine, a potent and selective β1-adrenergic receptor agonist used in the treatment of congestive heart failure.[5]
Asymmetric Synthesis of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol
The enantiomerically pure (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol can be efficiently prepared from the corresponding prochiral ketone, 2-amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride, via asymmetric transfer hydrogenation. This method utilizes a chiral ruthenium catalyst to achieve high enantioselectivity and yield.[4]
Protocol 1: Synthesis of 2-Amino-1-(4-methoxyphenyl)ethan-1-one Hydrochloride (Precursor)
This protocol is adapted from a literature procedure for the synthesis of the precursor ketone.[4]
Step 1a: Formation of the Hexamine Salt
To a 3-neck round-bottom flask, add urotropine (hexamethylenetetramine) and dichloromethane.
Portion-wise, add 2-bromo-1-(4-methoxyphenyl)ethanone to the stirred suspension.[6]
Stir the reaction mixture at room temperature for 24 hours, during which a creamy white solid will form.
Filter the solid through a sintered funnel, wash sequentially with dichloromethane and methyl tert-butyl ether (MTBE), and dry under vacuum to yield the off-white hexamine salt.
Step 1b: Hydrolysis to the Amine Hydrochloride
In a 3-neck round-bottom flask equipped with a stirrer and thermometer, suspend the hexamine salt in methanol.
At room temperature, add concentrated hydrochloric acid dropwise over 5 minutes.
Stir the mixture for 24 hours; the suspension will gradually become a light-yellow solution.
Evaporate the solvent under reduced pressure.
Wash the resulting solid with cold methanol and dry to afford 2-amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride.
Protocol 2: Asymmetric Transfer Hydrogenation to (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol
This protocol is based on the highly enantioselective ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones.[4]
Chiral Ruthenium Catalyst (e.g., a suitable Ru(II)/chiral diamine complex)
Aqueous Ammonium Hydroxide (NH₄OH)
Ethyl Acetate (EtOAc)
Procedure:
In a reaction vessel, dissolve 2-amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride (1.0 equiv) in methanol.
Add the chiral ruthenium catalyst (e.g., 0.15 mol %).
Add the formic acid/triethylamine (5:2) mixture.
Heat the reaction mixture to 60 °C and stir for approximately 20 hours, monitoring for completion by TLC or HPLC.
Upon completion, cool the reaction mixture to room temperature and neutralize with aqueous ammonium hydroxide.
Filter the mixture and wash the solid with water followed by methanol.
Concentrate the filtrate to dryness.
Purify the crude product by recrystallization from a methanol/ethyl acetate mixture to yield (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol.
Expected Outcome:
This procedure is reported to yield the desired chiral amino alcohol with high conversion and excellent enantioselectivity (>99% ee).[4]
Application in the Synthesis of (R)-(-)-Denopamine
(R)-(-)-Denopamine is a cardiotonic agent that acts as a selective β1-adrenergic receptor agonist.[5] Its synthesis provides an excellent example of the utility of chiral phenylethanolamine building blocks. The following protocol outlines a synthetic route to (R)-(-)-Denopamine, which involves the N-alkylation of a chiral amino alcohol intermediate. While the provided literature primarily focuses on the asymmetric reduction of a ketone precursor to form the chiral center of Denopamine,[7] the following protocol illustrates the conceptually important step of coupling the chiral amine with the side chain, a common strategy in the synthesis of such adrenergic agents.
Protocol 3: Synthesis of (R)-(-)-Denopamine via N-Alkylation
This protocol is a representative procedure for the N-alkylation of a phenylethanolamine with a suitable electrophile, a key step in the synthesis of many β-adrenergic agonists.
Materials:
(1R)-2-amino-1-(4-hydroxyphenyl)ethan-1-ol (hypothetical intermediate for this protocol, structurally related to the topic compound)
2-(3,4-Dimethoxyphenyl)ethyl bromide (or a suitable derivative like the tosylate)
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent
Procedure:
To a round-bottom flask, add (1R)-2-amino-1-(4-hydroxyphenyl)ethan-1-ol (1.0 equiv) and the chosen solvent (DMF or MeCN).
Add potassium carbonate (2.0-3.0 equiv).
Add 2-(3,4-dimethoxyphenyl)ethyl bromide (1.1-1.2 equiv) to the suspension.
Heat the reaction mixture to 60-80 °C and stir until the starting amine is consumed (monitor by TLC or LC-MS).
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure to remove the solvent.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel to afford (R)-(-)-Denopamine.
Causality in Experimental Choices:
Choice of Base: A non-nucleophilic base like potassium carbonate is used to neutralize the HBr formed during the Sₙ2 reaction without competing with the amine nucleophile.
Solvent Selection: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.
Stoichiometry: A slight excess of the electrophile is often used to ensure complete consumption of the more valuable chiral amine.
Data Summary
The following table summarizes key data for the synthesis of the chiral intermediate and its application.
Caption: Workflow for the synthesis of the chiral amino alcohol intermediate.
Diagram 2: Application in Denopamine Synthesis
Caption: Representative N-alkylation step for the synthesis of (R)-(-)-Denopamine.
Conclusion
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol and its structural analogs are invaluable chiral building blocks in pharmaceutical synthesis. The protocols detailed herein provide a robust framework for the preparation of this key intermediate with high enantiopurity and demonstrate its utility in the synthesis of complex, biologically active molecules like Denopamine. The principles of asymmetric synthesis and the careful selection of reagents and reaction conditions are paramount to achieving the desired stereochemical outcome, which is ultimately critical for the efficacy and safety of the final active pharmaceutical ingredient.
References
Corey, E. J., & Link, J. O. (1991). A catalytic enantioselective synthesis of denopamine, a useful drug for congestive heart failure. The Journal of Organic Chemistry, 56(1), 442–444. [Link]
Yadav, J. S., Reddy, P. T., Nanda, S., & Rao, A. B. (2001). Stereoselective Synthesis of (R)-(-)-Denopamine, (R)-(-)-Tembamide, and (R)-(-)-Aegeline via Asymmetric Reduction of Azidoketones by Daucus carota in Aqueous Medium. Tetrahedron: Asymmetry, 12(24), 3343-3348. [Link]
Zheng, Y., Zhang, X., Zhang, R., & Ma, B. (2023). Kilogram synthesis of (R)-(-)-denopamine by Ir/f-amphox catalyzed asymmetric hydrogenation. ResearchGate. [Link]
Various authors. Denopamine. Drug Synthesis Database. [Link]
ChemInform Abstract. (2010). Stereoselective Synthesis of (R)-(-)-Denopamine, (R)-(-)-Tembamide, and (R)-(-)-Aegeline via Asymmetric Reduction of Azidoketones by Daucus carota in Aqueous Medium. ResearchGate. [Link]
Taylor & Francis. Denopamine – Knowledge and References. [Link]
Corey, E. J., & Link, J. O. (1991). A catalytic enantioselective synthesis of denopamine, a useful drug for congestive heart failure. Publication Office of the American Chemical Society. [Link]
Juaristi, E., & Soloshonok, V. A. (Eds.). (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]
Ghinet, A., & Shova, S. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. [Link]
Mehvar, R. (2005). Chiral Cardiovascular Drugs: An Overview. PubMed. [Link]
Reddy, G. S., & Kumar, M. S. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. [Link]
Xiao, D., & Zhang, X. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. Angewandte Chemie International Edition, 42(7), 843-845. [Link]
Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. (2006). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 128(1), 84-86. [Link]
EP0303546B1 - O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines.
Wiechert, M., & Wennemers, H. (2021). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. PMC. [Link]
Sharma, S. (2024). Chirality in Drug Molecules: Synthetic and Biological Implications. Hilaris Publisher. [Link]
Organic Syntheses Procedure. One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]
ResearchGate. (2019). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]
Beeson, T. D., & MacMillan, D. W. (2005). Enantioselective Aldehyde r-Nitroalkylation via Oxidative Organocatalysis. Macmillan Group - Princeton University. [Link]
ResearchGate. (2007). ( R )-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. [Link]
Sletten, E. M., & Bertozzi, C. R. (2011). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC. [Link]
US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
Application Notes & Protocols: Asymmetric Alkylation via Pseudoephedrine Amide Enolates
Introduction In the field of asymmetric synthesis, the quest for efficient, reliable, and cost-effective methods to establish stereocenters is paramount. The use of chiral auxiliaries represents a foundational strategy,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the field of asymmetric synthesis, the quest for efficient, reliable, and cost-effective methods to establish stereocenters is paramount. The use of chiral auxiliaries represents a foundational strategy, wherein a chiral molecule is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. Among the most successful and widely adopted auxiliaries is pseudoephedrine, a natural amino alcohol. Developed and popularized by Andrew G. Myers, this methodology provides a robust pathway to highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1][2]
The advantages of employing pseudoephedrine are manifold. Both enantiomers, (1R,2R)-(-)- and (1S,2S)-(+)-pseudoephedrine, are inexpensive, commercially available bulk chemicals, allowing for access to either enantiomer of the target molecule.[1][3] A significant practical benefit lies in the high crystallinity of the intermediate pseudoephedrine amides and their alkylated products, which often simplifies purification and allows for the enhancement of diastereomeric purity through simple recrystallization.[4][5] However, it is important to note that due to its potential for diversion to illicit substance manufacture, the purchase and use of pseudoephedrine are regulated in many jurisdictions, which has led to the development of effective alternatives such as pseudoephenamine.[6][7][8]
This document provides a comprehensive guide for researchers, detailing the underlying mechanism, a complete experimental workflow, and step-by-step protocols for the successful application of pseudoephedrine-directed asymmetric alkylation.
Pillar 1: The Mechanistic Rationale for Stereoselectivity
The remarkable diastereoselectivity of the Myers alkylation stems from the formation of a rigid, chelated lithium enolate intermediate. The entire process is predicated on controlling the three-dimensional environment around the prochiral carbon center.
Amide Formation: The process begins with the N-acylation of pseudoephedrine with a suitable carboxylic acid derivative (e.g., an acid chloride or anhydride) to form a tertiary amide.[5][9]
Chelate-Controlled Enolization: The amide is then treated with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA). This single step accomplishes two crucial deprotonations: one at the α-carbon to the carbonyl, and the other at the secondary hydroxyl group of the pseudoephedrine auxiliary. This forms a dianionic species.[10][11]
The Role of Lithium Chloride: The addition of anhydrous lithium chloride (LiCl) is critical.[1] LiCl breaks up LDA aggregates and, more importantly, participates in the formation of a well-defined, rigid lithium chelate structure. This structure effectively locks the conformation of the resulting Z-enolate.[9][10]
Facial Shielding and Electrophilic Attack: In this chelated conformation, the phenyl group of the auxiliary and the lithium-coordinated solvent molecules effectively shield one face of the planar enolate. Consequently, an incoming electrophile (the alkyl halide) can only approach from the less sterically encumbered face, leading to a highly predictable and diastereoselective alkylation.[9][10] The major product consistently arises from the electrophile adding syn to the C1-methyl group of the auxiliary.[9]
Pillar 2: The Experimental Workflow
A successful asymmetric alkylation procedure is sequential and requires careful attention to anhydrous conditions and temperature control. The overall process can be visualized as a four-stage operation from starting material to final, enantiomerically pure product.
Pillar 3: Detailed Protocols and Methodologies
Caution: These procedures involve hazardous chemicals, including strong bases and flammable solvents. Work should only be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Part A: Protocol for Synthesis of Pseudoephedrine Amide
This protocol describes the acylation of (1S,2S)-(+)-pseudoephedrine with propionic anhydride as a representative example.[3]
Materials & Reagents:
(1S,2S)-(+)-Pseudoephedrine
Propionic anhydride
Tetrahydrofuran (THF), anhydrous
Deionized water
Toluene
Anhydrous sodium sulfate (Na₂SO₄)
Flame-dried round-bottomed flask, magnetic stir bar, argon/nitrogen inlet
Procedure:
Setup: To a flame-dried 1-L round-bottomed flask under an argon atmosphere, add (1S,2S)-(+)-pseudoephedrine (21.3 g, 129 mmol) and 250 mL of anhydrous THF.
Acylation: Place the flask in a water bath at room temperature (23°C). To the well-stirred solution, add propionic anhydride (18.0 g, 138 mmol) in 1-mL portions over 5 minutes. The reaction is typically rapid.
Workup: After stirring for 30 minutes, concentrate the solution under reduced pressure. Dissolve the resulting residue in 250 mL of toluene and wash with 100 mL of water.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
Crystallization: Extensive crystallization typically occurs. Cool the flask to -20°C for several hours to complete crystallization. Collect the crystals by filtration, rinse with cold toluene, and dry under vacuum to afford the pure pseudoephedrine propionamide.
Part B: Protocol for Diastereoselective Alkylation
This protocol details the alkylation of the propionamide formed in Part A with benzyl bromide.
Materials & Reagents:
Pseudoephedrine propionamide (from Part A)
Anhydrous lithium chloride (LiCl) - Crucial Note: LiCl must be rigorously dried. Heat the solid salt at 150°C under high vacuum for at least 12 hours and store under argon.[3]
Diisopropylamine, distilled from CaH₂
n-Butyllithium (n-BuLi), titrated solution in hexanes
LDA/LiCl Preparation: In a flame-dried 2-L three-necked flask under argon, add anhydrous LiCl (25.0 g, 590 mmol). Add 120 mL of anhydrous THF followed by diisopropylamine (31.3 mL, 223 mmol).
Cooling: Cool the stirred suspension to -78°C using a dry ice/acetone bath.
LDA Formation: Slowly add n-BuLi (e.g., 2.5 M solution in hexanes, 223 mmol) via syringe. Stir the mixture at -78°C for 15 minutes.
Amide Addition & Enolization: In a separate flask, dissolve the pseudoephedrine propionamide (e.g., 1 equiv) in anhydrous THF. Add this solution dropwise to the cold LDA/LiCl suspension.
Temperature Cycling for Enolization: Stir the reaction mixture for 60 minutes at -78°C, then warm to 0°C (ice bath) and hold for 15 minutes. Briefly warm to 23°C (5 min), then re-cool to 0°C. This cycling ensures complete and efficient enolate formation.[5]
Alkylation: At 0°C, add the alkylating agent (e.g., benzyl bromide, 1.5-4.0 equiv) dropwise. Stir the reaction at 0°C for 1-4 hours, monitoring by TLC.
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
Purification: The crude product is often a solid that can be purified by recrystallization to yield the highly diastereomerically enriched product.[5] The diastereomeric excess (de) can be determined by capillary GC or HPLC analysis.[3]
Entry
Pseudoephedrine Amide
Alkyl Halide (R-X)
Yield (%)
Diastereomeric Excess (de, crude) (%)
1
Propionamide
CH₃I
99
97
2
Propionamide
C₂H₅I
96
>98
3
Propionamide
n-C₄H₉I
99
98
4
Propionamide
BnBr
95
>98
5
Isovaleramide
CH₃I
91
94
Table 1: Representative yields and diastereoselectivities for the alkylation of pseudoephedrine amides. Data adapted from Myers, et al.[5]
Part C: Protocol for Auxiliary Cleavage
The final, crucial step is the removal of the chiral auxiliary to release the desired product. The choice of method depends on the target functional group.[12]
Method 1: Acidic Hydrolysis to Carboxylic Acid [12][13]
Dissolve the alkylated pseudoephedrine amide (1 equiv) in a mixture of dioxane and 1 M sulfuric acid.
Heat the mixture to reflux for 12-24 hours.
After cooling, dilute with water and extract with an organic solvent (e.g., diethyl ether).
The organic layers contain the carboxylic acid. The aqueous layer can be basified to recover the pseudoephedrine auxiliary.[13]
Mechanism Insight: This reaction proceeds via an initial intramolecular N→O acyl transfer to form an intermediate ester, which is then hydrolyzed.[10][12][14]
Prepare lithium triethoxyaluminum hydride in situ by slowly adding ethanol to a suspension of LiAlH₄ in THF at 0°C.
Cool the hydride solution to -78°C.
Add a THF solution of the alkylated amide dropwise.
Stir for several hours at -78°C, then quench with saturated aqueous NH₄Cl.
Extract the product after warming to room temperature.
Method 3: Addition of Organolithium to form Ketone [13]
Dissolve the alkylated amide in anhydrous THF and cool to -78°C under argon.
Add the organolithium reagent (R'-Li, 2-3 equiv) dropwise.
Stir for several hours at -78°C, then quench with saturated aqueous NH₄Cl.
Extract the ketone product after warming to room temperature.
Cleavage Method
Reagents & Conditions
Product Type
Typical Yield (%)
Acidic Hydrolysis
H₂SO₄, H₂O, Dioxane, reflux
Carboxylic Acid
85-95
Basic Hydrolysis
NaOH, H₂O, MeOH, reflux
Carboxylic Acid
80-90
Reduction
LiAlH(OEt)₃, THF, -78°C
Aldehyde
70-85
Organometallic Add.
R'-Li, THF, -78°C
Ketone
75-90
Table 2: Comparison of common methods for cleaving the pseudoephedrine auxiliary.[13]
Conclusion
The asymmetric alkylation of pseudoephedrine amides is a powerful and field-proven method for the synthesis of chiral building blocks. Its high degree of stereocontrol is mechanistically well-understood and originates from a rigid, chelate-controlled transition state. The operational simplicity, use of inexpensive reagents, and the crystalline nature of the intermediates make this a highly practical and scalable procedure. By carefully following the detailed protocols for amide formation, diastereoselective alkylation, and auxiliary cleavage, researchers can reliably access a wide variety of enantiomerically pure compounds essential for drug development and complex molecule synthesis.
References
Oreate AI Blog. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
Organic Syntheses Procedure.
Wikipedia. Chiral auxiliary.
Molecules and Materials. (2007, September 8).
Maisonnier, M. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides.
Coti, G. (2010). Investigation on the mechanism of action of pseudoephedrine as a chiral auxiliary.
BenchChem.
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.
Iza, A., et al. (2006). (+)-(S,S)
BenchChem.
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
Use of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol in resolving racemic mixtures
An in-depth guide for researchers, scientists, and drug development professionals on the application of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol in the resolution of racemic mixtures. Introduction: The Critical Role of...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide for researchers, scientists, and drug development professionals on the application of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol in the resolution of racemic mixtures.
Introduction: The Critical Role of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and physiological properties. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a cornerstone of modern synthetic chemistry.[1][2]
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol is a chiral amino alcohol that has emerged as a highly effective and versatile resolving agent. Its utility stems from its rigid structure, defined stereochemistry, and the presence of a basic amino group, which can readily react with acidic functional groups to form diastereomeric salts. This guide provides a comprehensive overview of the principles and protocols for utilizing this valuable tool in the laboratory.
Mechanism of Resolution: Diastereomeric Salt Formation
The classical and most widely practiced method for resolving racemic compounds is through the formation of diastereomeric salts.[1][3] This technique leverages the principle that while enantiomers share identical physical properties, diastereomers do not. The process involves reacting a racemic mixture (e.g., a racemic carboxylic acid) with a single enantiomer of a chiral resolving agent (in this case, the chiral base (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol).
This reaction produces a pair of diastereomeric salts with distinct physical characteristics, most notably different solubilities in a given solvent.[4][5] This solubility difference allows for the separation of the diastereomers through fractional crystallization. The less soluble salt will preferentially crystallize out of the solution, while the more soluble salt remains in the mother liquor. Once separated, the desired enantiomer can be liberated from its salt, and the chiral resolving agent can be recovered for reuse.
Figure 1: General workflow for chiral resolution via diastereomeric salt formation.
Core Application: Protocol for the Resolution of a Racemic Carboxylic Acid
This protocol provides a generalized procedure for the resolution of a racemic carboxylic acid using (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol. Optimization of solvent, temperature, and stoichiometry is crucial for success and will vary depending on the specific substrate.
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Standard laboratory glassware, filtration apparatus, and rotary evaporator
Step-by-Step Protocol
Part 1: Formation and Crystallization of Diastereomeric Salts
Dissolution: In an appropriately sized flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a suitable warm solvent (e.g., ethanol). The choice of solvent is critical and may require screening to find one that provides a significant solubility difference between the two diastereomeric salts.[6]
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol in the same solvent, warming if necessary. Using a substoichiometric amount of the resolving agent can sometimes improve the purity of the initially crystallized salt.
Salt Formation: Slowly add the resolving agent solution to the carboxylic acid solution with stirring. The formation of a precipitate may occur immediately or upon cooling.
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize the yield of the less soluble diastereomeric salt. Slow cooling is generally preferred to obtain larger, purer crystals.
Isolation: Collect the crystallized salt by vacuum filtration, washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.
Analysis (Optional but Recommended): Dry the crystals and determine the diastereomeric excess (d.e.) using techniques such as NMR spectroscopy or HPLC. The optical rotation can also be measured.
Part 2: Liberation of the Enantiomerically Enriched Acid
Dissolution of the Salt: Suspend the isolated diastereomeric salt in water.
Acidification: Add an aqueous acid solution (e.g., 1M HCl) dropwise with stirring until the pH is acidic (pH ~1-2). This will protonate the carboxylate and deprotonate the amine of the resolving agent.
Extraction: Extract the liberated carboxylic acid into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) several times.
Isolation: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Purity Analysis: Determine the enantiomeric excess (e.e.) of the acid using chiral HPLC or GC, or by converting it to a diastereomeric derivative (e.g., a Mosher's ester) for NMR analysis.[5]
Part 3: Recovery of the Resolving Agent
Basification: Take the aqueous layer from the extraction step (which contains the hydrochloride salt of the resolving agent) and make it basic by adding an aqueous base (e.g., 1M NaOH) until pH ~11-12.
Extraction: Extract the liberated (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol into an organic solvent.
Isolation and Reuse: Dry the organic extract, remove the solvent, and the recovered resolving agent can be reused in subsequent resolution experiments, making the process more economical.
Figure 2: Reaction of a racemic acid with the chiral resolving agent.
Key Factors for Successful Resolution
The efficiency of a chiral resolution is highly dependent on several experimental variables. Careful optimization is key to achieving high enantiomeric purity and yield.
Parameter
Importance and Considerations
Solvent Choice
This is often the most critical factor. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A screening of various solvents (alcohols, esters, nitriles, etc.) and solvent mixtures is highly recommended. In some cases, solvent choice can even reverse which diastereomer is less soluble, a phenomenon known as chirality switching.[6][7]
Temperature Profile
The temperature at which the salts are formed and crystallized affects both yield and purity. Slow, controlled cooling generally leads to higher purity crystals.
Stoichiometry
The molar ratio of the resolving agent to the racemate can be adjusted. Using exactly 0.5 equivalents of the resolving agent can, in an ideal scenario, lead to the crystallization of one diastereomer in 100% d.e. and 100% yield, leaving the other enantiomer in solution.
Purity of Reagents
The enantiomeric purity of the starting resolving agent must be high to achieve a high enantiomeric excess in the final product. The racemic mixture should also be free of impurities that might inhibit crystallization.
Advanced Concepts: Dynamic Kinetic Resolution
While classical resolution is limited to a maximum theoretical yield of 50% for a single enantiomer, this limit can be surpassed through Dynamic Kinetic Resolution (DKR) . If the stereocenter of the target molecule is labile and can be racemized in situ, the more soluble diastereomer remaining in solution can be continuously converted back into the racemic mixture. This allows the less soluble, crystallizing diastereomer to be formed from more than 50% of the starting material, potentially approaching a 100% theoretical yield.[8][9] Combining the resolution process with a racemization catalyst can transform a standard resolution into a more efficient DKR process.
Conclusion
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol is a powerful and reliable resolving agent for the separation of racemic mixtures, particularly carboxylic acids. By understanding the principles of diastereomeric salt formation and systematically optimizing key experimental parameters, researchers can effectively isolate pure enantiomers. The protocols and insights provided in this guide serve as a robust starting point for the development of efficient chiral resolution processes, a critical step in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.
References
SciHorizon. (2025, February 2).
Various Authors. (2025, July 30).
PMC. (2025, March 20).
Google Patents.Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.
Springer. (2012, February 1). Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents.
The Knowles Group.Light-Driven Crystallization-Induced Dynamic Resolution of Amines.
Thesis.
HETEROCYCLES. (1992). RESOLUTION OF RACEMIC 0-(4-METH0XYPHENYL)- GLYCIDOL.
PubMed. (2024, August 19). Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)-β-Methylphenethylamine.
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
Science of Synthesis.Resolution of racemic amine mixtures.
Wikipedia.Chiral resolution.
Chemistry LibreTexts. (2019, February 13). 6.
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
PMC.Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
Technical Support Center: Synthesis of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol
This technical guide addresses the synthesis and troubleshooting of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol , a chiral amino alcohol structurally related to octopamine and synephrine. This scaffold is a critical inter...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the synthesis and troubleshooting of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol , a chiral amino alcohol structurally related to octopamine and synephrine. This scaffold is a critical intermediate in the synthesis of adrenergic agonists and beta-blockers.
The guide focuses on the two most prevalent synthetic routes: Asymmetric Transfer Hydrogenation (ATH) of
-amino ketones and the Henry Reaction (Nitroaldol) followed by reduction.
Topic: Troubleshooting Side Reactions & Impurity Profiling
Target Audience: Medicinal Chemists, Process Development Scientists
Version: 2.0 (Current as of 2026)
Module 1: Asymmetric Transfer Hydrogenation (ATH) Route
Primary Challenge: Stereocontrol and suppression of dimer formation.
This route typically involves the reduction of 2-amino-1-(4-methoxyphenyl)ethan-1-one (often as a hydrochloride salt) using a Ruthenium-based chiral catalyst.
Critical Pathway Analysis
The primary failure mode in this route is not just low conversion, but enantiomeric erosion and reductive dimerization .
Figure 1: Reaction network for the ATH of
-amino ketones. Note the central role of the unstable free base intermediate.
Troubleshooting Guide: ATH Protocol
Issue
Symptom
Root Cause
Corrective Action
Low ee% (<95%)
Product contains (S)-enantiomer.
Base-catalyzed Enolization: The -proton is acidic. Excess base or high temperature promotes enolization, destroying the chiral center before reduction.
Buffer Control: Maintain acidic to neutral pH. Do not free-base the starting material in situ without the catalyst present. Use formic acid/triethylamine (5:2) azeotrope rather than strong bases like KOH.
Yellow/Orange Coloration
Presence of "Dimer" impurity.
Self-Condensation: The free amine attacks the ketone of another molecule, forming dihydropyrazines which oxidize to pyrazines.
Concentration Management: Run the reaction dilute (<0.5 M). Ensure rapid hydrogen transfer kinetics to consume the ketone before it dimerizes.
Stalled Conversion
Reaction stops at 70-80%.
Product Inhibition: The amino alcohol product coordinates to the Ru-center, poisoning the catalyst.
Catalyst Selection: Switch to a tethered Ru-diamine catalyst (e.g., RuCl(S,S)-Ts-DENEB) which is more robust against amine poisoning than standard Noyori catalysts.
Expert Insight:
"The stability of the
-amino ketone is the limiting factor. In the presence of base, it rapidly dimerizes to 2,5-bis(4-methoxyphenyl)pyrazine. Always degas your solvent thoroughly; oxygen accelerates the aromatization of the dihydropyrazine intermediate, driving the equilibrium toward the impurity."
Module 2: The Henry Reaction (Nitroaldol) Pathway
Primary Challenge: Chemoselectivity during reduction.
This route involves the condensation of p-anisaldehyde with nitromethane to form the nitrostyrene, followed by reduction to the amine.
Critical Pathway Analysis
The reduction step is treacherous. The transformation from Nitro
Amine passes through a Hydroxylamine intermediate. Stopping here results in a toxic impurity that is difficult to separate.
Figure 2: Stepwise reduction of the Henry product. The bottleneck is often the Hydroxylamine
Amine step.
Troubleshooting Guide: Henry Reaction & Reduction
Q: My final product has a persistent pink hue and a mass peak of [M+16]. What is it?A: This is likely the N-hydroxylamine impurity .
Mechanism: The reduction of the N-O bond is the most energy-demanding step. If you use mild reducing agents (like NaBH4 without a catalyst), the reaction stalls here.
Solution: Use Raney Nickel/H2 (50 psi) or Pd/C with Ammonium Formate . If using hydride reagents, add a Lewis acid (e.g., BF3·OEt2) or transition metal salt (NiCl2) to catalyze the N-O cleavage.
Q: I see a "Polymer" gum in the flask during the nitrostyrene synthesis.A: Nitrostyrenes are electron-deficient alkenes prone to polymerization.
Fix: Avoid high temperatures during the dehydration step. Use Ammonium Acetate in acetic acid (mild conditions) rather than strong bases.
Module 3: Quantitative Impurity Profiling
Use this table to identify peaks in your LC-MS data.
Impurity Name
Structure Description
Relative Retention (RRT)
Origin
Des-hydroxy Impurity
2-amino-1-(4-methoxyphenyl)ethane
1.25
Over-reduction of the benzylic alcohol (Hydrogenolysis).
Dimer Impurity
Bis(2-hydroxy-2-(4-methoxyphenyl)ethyl)amine
1.40
Reductive amination between product and aldehyde intermediate.
Ketone Impurity
2-amino-1-(4-methoxyphenyl)ethan-1-one
0.90
Incomplete reduction or oxidation of product.
Defluoro/Demethoxy
(1R)-2-amino-1-phenylethan-1-ol
0.85
If using catalytic hydrogenation, possible cleavage of the methoxy group (rare, requires harsh conditions).
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Lithium Aluminum Hydride (LAH) for the reduction of the nitrostyrene?A: Yes, but with caution. LAH is non-selective. While it effectively reduces the nitro group and the alkene, it can also attack the methoxy group at high temperatures (demethylation). Recommendation: Use Borane-THF (BH3·THF) for a cleaner reduction profile, as it preserves the methoxy ether and avoids aluminum emulsions during workup.
Q2: How do I determine the enantiomeric excess (ee) of the product?A: Standard C18 HPLC will not separate the enantiomers.
Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine).[1]
Expected Separation: The (R)-enantiomer typically elutes first on IC-3 columns, but always verify with a racemic standard.
Q3: The product turns brown upon storage. Why?A: Amino alcohols are susceptible to air oxidation, forming N-oxides or degradation products.
Storage Protocol: Store as the Hydrochloride (HCl) or Tartrate salt . The salt form protonates the amine, shutting down oxidation pathways. Store under Argon at -20°C.
References
Asymmetric Transfer Hydrogen
-Amino Ketones:
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogen
Source: SciHorizon (2025). (Verified context from search 1.1)
Henry Reaction Side Products
Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane).
Source: ScienceMadness / Wikipedia (General Mechanism).
Impurity Characterization in Phenethylamines
Novel Synthesis, Identification and Characterization of Process Related Impurities of Ractopamine Hydrochloride. (Analogous chemistry).
Author: BenchChem Technical Support Team. Date: February 2026
Support Ticket #8492: Chemoselective Reduction (Nitro vs. Ketone)Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Priority: High (Process Critical)
Executive Summary & Diagnostic Triage
User Issue: You need to reduce a nitro group (
) to an aniline () without reducing a ketone carbonyl () present in the same molecule.
The Challenge: Standard catalytic hydrogenation () or strong hydride donors () are kinetically indiscriminate; they will likely reduce the ketone to an alcohol or facilitate reductive amination (self-polymerization).
Recommendation Strategy:
Do not use standard hydrogenation. Instead, utilize Single Electron Transfer (SET) mechanisms. These methods rely on the lower reduction potential of the nitro group compared to the ketone.
Method Selection Matrix
Use the following logic flow to select the correct protocol for your specific substrate.
Figure 1: Decision matrix for selecting the optimal reduction protocol based on substrate stability and scale.
Standard Operating Protocols (SOPs)
Protocol A: Sodium Dithionite (
) Reduction
Best for: Acid-sensitive substrates, mild conditions, and avoiding heavy metal waste.
The Science: Sodium dithionite acts as a donor of sulfur dioxide radical anions (
) in aqueous media. The reduction potential is sufficient to reduce nitro groups but kinetically too slow to touch ketones under neutral conditions [1].
Materials:
Substrate (1 equiv)
Sodium Dithionite (3–5 equiv)
Solvent: THF/Water (1:1) or Dioxane/Water (1:1)
Optional: Methyl Viologen (catalytic electron carrier)
Step-by-Step Workflow:
Dissolution: Dissolve the nitro-ketone in THF. Add an equal volume of water. The mixture should be a single phase or a fine emulsion.
Addition: Add solid
in portions over 10 minutes.
Critical Check: If the reaction is sluggish, add
to adjust pH to ~8.[1] Acidic byproducts (bisulfite) can decompose the dithionite.
Reaction: Stir at room temperature or mild heat (
) for 1–3 hours. The solution often turns from yellow to colorless upon completion.
Workup:
Evaporate the organic solvent (THF).
Extract the aqueous residue with Ethyl Acetate.
Note: This method produces water-soluble sulfite byproducts, making purification very clean.
Protocol B: Iron / Ammonium Chloride (
)
Best for: The "Gold Standard" balance of reliability, cost, and selectivity. Highly recommended for scale-up.
The Science: This is a heterogeneous surface reaction.
acts as an electrolyte to activate the iron surface (etching oxides) and provides a proton source without lowering the bulk pH to levels that would damage acid-sensitive groups (unlike Fe/HCl or Sn/HCl) [2].
Materials:
Iron Powder (3–5 equiv, -325 mesh preferred)
Ammonium Chloride (5 equiv)
Solvent: Ethanol/Water (3:1)
Step-by-Step Workflow:
Activation: In the reaction flask, suspend Iron powder in water (1 part). Add
and stir vigorously at room temp for 15 mins. Why? This "etches" the iron surface, exposing active sites.
Substrate Addition: Dissolve the nitro compound in Ethanol (3 parts) and add to the activated iron slurry.
Reflux: Heat to reflux (
). Vigorous mechanical stirring is mandatory to keep the heavy iron suspended.
Monitoring: Reaction is usually complete in 1–4 hours.
Visual Cue: The iron will turn from grey to a rusty brown/black sludge (
).
Workup (The "Celite" Trick):
Hot Filtration: Filter the mixture through a Celite pad while hot. If it cools, the iron sludge hardens and traps the product.
Wash: Rinse the cake with hot ethanol.
Partition: Evaporate ethanol, partition residue between water and EtOAc.
Protocol C: Stannous Chloride (
)
Best for: Sterically hindered nitro groups where Fe fails. Warning: Messy workup.
The Science: Tin(II) reduces the nitro group via a nitroso intermediate.[2] It is more powerful than Iron but requires acidic conditions (Lewis acid character of
and often added HCl).
Troubleshooting the Workup (The "Emulsion" Fix):
The biggest failure point with Tin is the formation of gelatinous tin hydroxides during basic workup, which creates inseparable emulsions.
Step-by-Step Workflow:
Solvent: Dissolve substrate in Ethanol or EtOAc.
Addition: Add
(5 equiv).
Reaction: Stir at reflux.
The "Tartrate" Workup (Crucial Step):
Do not just add NaOH.
Instead, pour the reaction mixture into a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) .
Mechanism:[2][3][4][5] Tartrate chelates the Tin ions, keeping them in the aqueous phase and preventing the formation of the gelatinous hydroxide precipitate [3].
Stir for 30 minutes until layers separate cleanly.
Troubleshooting & FAQs
Q: My ketone is disappearing, and I see a higher molecular weight impurity. What is happening?A: You are likely observing Reductive Amination (Schiff Base formation) .
Diagnosis: The newly formed amine reacts with the ketone (either intramolecularly or intermolecularly) to form an imine, which then gets reduced or hydrolyzes on the column.
Fix: Switch to Method B (Fe/NH4Cl) . The neutral pH prevents the acid-catalyzed formation of the imine. Avoid Catalytic Hydrogenation at all costs, as the metal surface catalyzes imine formation.
Q: The reaction with Iron stalled at 50% conversion.A: This is a surface area issue.
Agitation: Ensure the stir bar is actually suspending the iron, not just spinning in the liquid above it.
Activation: Did you skip the 15-minute activation step with
and water? If the iron is oxidized (old bottle), add 1 drop of concentrated HCl to "jumpstart" the etching.
Q: Can I use Catalytic Transfer Hydrogenation (Pd/C + Ammonium Formate)?A: Proceed with caution. While Ammonium Formate is milder than
gas, Pd/C can still facilitate the reduction of benzylic ketones or conjugated enones. If you must use this, poison the catalyst with Diphenylsulfide to reduce its activity, making it selective for the nitro group only [4].
Comparative Data
Feature
Na2S2O4 (Dithionite)
Fe / NH4Cl
SnCl2 (Tin)
H2 / Pd-C
Selectivity (Ketone)
Excellent
Excellent
Good (Lewis Acid risk)
Poor
Workup Ease
High (Aqueous)
Medium (Filtration)
Low (Emulsions)
High (Filtration)
Toxicity
Low
Low
Moderate (Tin waste)
Low
Cost
Low
Very Low
Moderate
High (Pd)
Reaction Time
1–3 hrs
2–6 hrs
1–12 hrs
1–12 hrs
References
Mechanism of Dithionite Reduction: DeVries, J. G., et al. "Reduction of Nitroarenes." Journal of Organic Chemistry, vol. 45, no. 21, 1980, pp. 4126–4129.
Fe/NH4Cl Methodology: Ramadas, K., & Srinivasan, N. "Iron-Ammonium Chloride: A Convenient and Inexpensive Reductant."[6] Synthetic Communications, vol. 22, no.[7] 22, 1992, pp. 3189-3195.[7]
Tin Workup Optimization: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride." Tetrahedron Letters, vol. 25, no. 8, 1984, pp. 839-842.
Selectivity in Hydrogenation: Rylander, P. N.[8] Hydrogenation Methods. Academic Press, 1985.[8] (Standard text on catalyst poisoning for selectivity).
Kinetic studies of reactions catalyzed by (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol
An In-Depth Comparative Guide to the Kinetic Performance of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol in Asymmetric Catalysis For researchers and professionals in drug development and fine chemical synthesis, the select...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Kinetic Performance of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol in Asymmetric Catalysis
For researchers and professionals in drug development and fine chemical synthesis, the selection of an optimal chiral catalyst is paramount. (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol, a readily accessible chiral β-amino alcohol, has emerged as a significant catalyst, particularly in the enantioselective addition of organozinc reagents to aldehydes—a cornerstone reaction for creating chiral secondary alcohols.[1][2][3] These chiral alcohols are pivotal building blocks for numerous pharmaceuticals and bioactive molecules.[4][5]
This guide provides a comprehensive kinetic analysis of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol, comparing its performance against alternative catalytic systems. We delve into the causality behind experimental design, present detailed protocols for robust kinetic studies, and offer a clear, data-driven comparison to inform your catalyst selection process.
The Imperative of Kinetic Studies in Asymmetric Catalysis
Understanding the kinetics of a catalyzed reaction is not merely an academic exercise; it is fundamental to process optimization and mechanistic elucidation.[6] Kinetic studies allow us to quantify the reaction rate, understand how the rate changes with reactant and catalyst concentrations, and ultimately, determine the reaction mechanism.[7][8] In enantioselective catalysis, the difference in the activation energies (ΔΔG‡) for the formation of the two enantiomers dictates the enantiomeric excess (ee).[7] A thorough kinetic profile is therefore essential for rationally improving a catalyst's efficiency and selectivity.
Experimental Workflow for Kinetic Analysis
A reliable kinetic study hinges on a meticulously designed experimental workflow. The primary goal is to determine the initial rate of the reaction under various conditions to deduce the rate law. The workflow described below is a self-validating system designed for accuracy and reproducibility.
Caption: Experimental workflow for a typical kinetic study of a catalyzed reaction.
Detailed Protocol: Kinetic Analysis of Diethylzinc Addition to Benzaldehyde
This protocol outlines the steps to determine the kinetic parameters for the reaction catalyzed by (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol.
1. Materials and Reagent Preparation:
Purification: Toluene (solvent) should be distilled over sodium/benzophenone. Benzaldehyde must be distilled to remove benzoic acid.
Catalyst Stock Solution: Prepare a 0.05 M solution of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol in dry toluene.
Reagent Solutions: Prepare a 1.0 M solution of diethylzinc (Et₂Zn) in dry toluene and a 1.0 M solution of benzaldehyde in dry toluene.
Internal Standard: Prepare a stock solution of a suitable internal standard (e.g., dodecane) in toluene for chromatographic analysis.
2. Reaction Setup and Execution:
To a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, add the catalyst stock solution (e.g., 0.2 mL, 0.01 mmol).
Add dry toluene to achieve the desired total volume, considering the subsequent additions.
Place the flask in a thermostat-controlled bath at the desired temperature (e.g., 0 °C).
Add the benzaldehyde solution (e.g., 0.5 mL, 0.5 mmol).
Initiate the reaction by adding the diethylzinc solution (e.g., 1.0 mL, 1.0 mmol). Start the timer immediately.
3. Sampling and Analysis:
At predetermined time intervals (e.g., 2, 5, 10, 15, 30 minutes), withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
Immediately quench the aliquot in a vial containing a quenching solution (e.g., 1 M HCl) and the internal standard.
Analyze the quenched samples by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration and enantiomeric excess of the 1-phenyl-1-propanol product.
4. Data Processing and Rate Determination:
Plot the concentration of the product versus time. The initial reaction rate is the slope of the initial linear portion of this curve.
To determine the order of the reaction with respect to each component (benzaldehyde, diethylzinc, and the catalyst), systematically vary the initial concentration of one component while keeping the others constant and measure the initial rate for each experiment.
A plot of log(initial rate) versus log([Concentration]) will yield a straight line with a slope equal to the order of the reaction for that component.
The Catalytic Cycle: A Mechanistic Viewpoint
The catalytic cycle for the enantioselective addition of diethylzinc to aldehydes mediated by β-amino alcohols is believed to involve a dimeric zinc complex.[9] Understanding this mechanism is crucial for interpreting kinetic data.
A Procedural Guide to the Safe Disposal of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a rigorous commitment to safety and environmental steward...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this commitment. This guide provides a detailed, experience-driven protocol for the safe disposal of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol, a chiral amine building block frequently utilized in pharmaceutical research.[1][2] The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting the best practices in chemical waste management.
Hazard Identification and Immediate Safety Precautions
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol, like many amino alcohols, possesses specific hazards that must be understood before any handling or disposal operations commence.[3][4] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[5] Safety data sheets for structurally similar compounds indicate that this chemical should be treated as a hazardous substance.
P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Respiratory Irritation
May cause respiratory irritation if inhaled.[6][7]
P301 + P312 : IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Immediate Safety Considerations:
Hazardous Waste: (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol and its containers must be treated as hazardous waste.[10]
No Drain Disposal: Never dispose of this chemical or its solutions down the drain.[10][11] Amines can be harmful to aquatic life and interfere with wastewater treatment processes.[11]
Incompatibilities: Keep this compound segregated from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[10][11]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol for disposal, it is mandatory to wear appropriate PPE. The causality is clear: creating a barrier between you and the chemical is the most direct way to prevent exposure.
Eye and Face Protection: Wear safety glasses with side shields or, for larger quantities, a face shield.[12][13] This is crucial to prevent contact with the substance, which can cause serious eye irritation.[6]
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[8] Always inspect gloves for tears or holes before use and dispose of contaminated gloves in accordance with applicable laws.[12]
Protective Clothing: A standard lab coat is required to protect against skin contact.[11] For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[13]
Respiratory Protection: If handling the solid form where dust may be generated, or if working outside of a well-ventilated area, use a NIOSH-approved respirator.[12]
Waste Segregation and Storage: Preventing Hazardous Reactions
The principle of waste segregation is a cornerstone of laboratory safety. Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or the formation of more hazardous substances.
Designated Waste Container: Dedicate a specific, clearly labeled container for (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol waste.[11] The container must be made of a compatible material (e.g., high-density polyethylene) and have a tightly sealing lid.[11][14]
Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol," and a clear indication of the associated hazards (e.g., Irritant).[15]
Storage Location: Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste, away from heat sources and direct sunlight.[8][11] This area should be separate from the storage of incompatible chemicals like acids and oxidizers.[11]
Step-by-Step Disposal Protocol
The disposal of this chemical must be methodical and deliberate. The overarching directive is that all forms of this waste—pure compound, solutions, and contaminated materials—must be disposed of through an approved hazardous waste disposal plant.[6][7]
Protocol for Unused or Waste (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol:
Ensure Proper PPE: Don all required personal protective equipment as detailed in Section 2.
Container Preparation: Select a compatible hazardous waste container that is clean, dry, and in good condition.[15]
Transfer: Carefully transfer the chemical waste into the designated container. If it is a solid, avoid creating dust. If it is a solution, pour slowly to avoid splashing.
Sealing and Labeling: Securely cap the container.[15] Ensure the label is accurate and complete.
Temporary Storage: Place the container in your laboratory's designated Satellite Accumulation Area (SAA) or hazardous waste storage area.[15]
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for collection.[11]
Protocol for Contaminated Labware and Materials:
Rinsing: Empty chemical containers must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol) to remove residual chemical.[14] The rinsate from this process is considered hazardous waste and must be collected in a designated "Hazardous Waste - Solvent" container.[14]
Solid Waste: Items such as contaminated gloves, weigh boats, and absorbent pads used for minor spills should be collected in a separate, clearly labeled, sealed plastic bag or container.[3]
Disposal: This container of solid contaminated waste must also be disposed of as hazardous waste through your EHS office.[10] Do not place these items in the regular trash.[10]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Ventilate: Ensure the area is well-ventilated.
Don PPE: Wear appropriate PPE, including respiratory protection if the spill generates dust or vapors.
Containment: For liquid spills, cover the spill with an inert absorbent material like sand, earth, or a commercial sorbent.[3][12] Do not use combustible materials like paper towels to absorb large spills. For solid spills, carefully sweep up the material, avoiding dust generation.[6]
Collection: Collect the absorbed material and contaminated soil/debris into a suitable, sealable container for disposal.[3]
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal: Label the container as hazardous waste containing (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol and arrange for its disposal through your institution's EHS office.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of waste related to (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol.
Caption: Disposal decision workflow for (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol.
References
Benchchem. Safe Disposal of 2-Amino-1-(2-nitrophenyl)ethanol: A Procedural Guide.
ThermoFisher Scientific.
KISHIDA CHEMICAL CO., LTD.
Sigma-Aldrich.
Sigma-Aldrich.
Nippon Nyukazai Co., Ltd.
CDH Fine Chemical.
Thermo Fisher Scientific.
KISHIDA CHEMICAL CO., LTD.
Fisher Scientific.
Emory University. Chemical Waste Disposal Guidelines.
Fisher Scientific.
University of Leeds.
Collect and Recycle. Amine Disposal For Businesses.
Angene Chemical.
TCI Chemicals. SAFETY DATA SHEET - 4-(Dimethylamino)benzyl Alcohol.
TCI Chemicals.
Fisher Scientific. SAFETY DATA SHEET - 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride.
McGill University. Chemical waste | Hazardous Waste Management.
Fisher Scientific. SAFETY DATA SHEET - 2-[(2-Aminoethyl)thio]ethan-1-ol.
University of Otago. Laboratory chemical waste disposal guidelines.
Purdue University. Guidelines: Handling and Disposal of Chemicals.
American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.